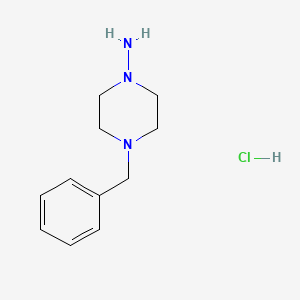
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cancer Treatment
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid and its derivatives are explored in the context of cancer treatment. A notable study highlights the synthesis and potential application of a compound structurally related to 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid as an inhibitor of Aurora kinase, which is implicated in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Applications
Compounds structurally similar to 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity. For instance, the study by Ram C.Merugu, D.Ramesh, and B.Sreenivasulu (2010) discusses the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing their potential in combating bacterial infections (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Folate Metabolism and Tumor Cell Growth Inhibition
The compound has been used in the synthesis of analogues related to folate metabolism, which is crucial in cellular replication and cancer. A. Rosowsky, H. Bader, Joel E. Wright, and R. Moran (1994) synthesized derivatives of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid that exhibit properties as substrates for folylpolyglutamate synthetase, potentially influencing the growth of tumor cells (A. Rosowsky, H. Bader, Joel E. Wright, & R. Moran, 1994).
Synthesis of Novel Heterocyclic Compounds
Gita Matulevičiūtė and colleagues (2021) developed a series of novel heterocyclic amino acids, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the versatility of 1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid in synthesizing new chemical entities with potential applications in various fields (Gita Matulevičiūtė et al., 2021).
Anti-angiogenic and DNA Cleavage Studies
Vinaya Kambappa and colleagues (2017) researched derivatives of piperidine-4-carboxamide for their anti-angiogenic properties and DNA cleavage capabilities, suggesting potential applications in cancer treatment (Vinaya Kambappa et al., 2017).
Propriétés
IUPAC Name |
1-(5-boronopyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O4/c15-9(16)7-1-3-14(4-2-7)10-12-5-8(6-13-10)11(17)18/h5-7,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMDWUUKNJFDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Boronopyrimidin-2-yl)piperidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


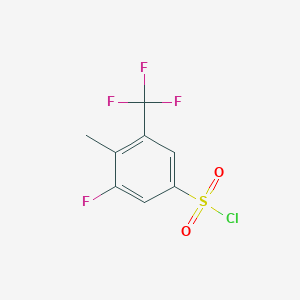
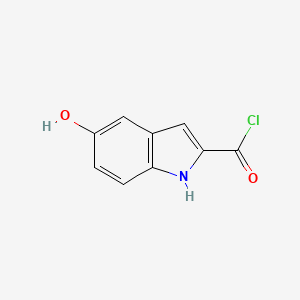
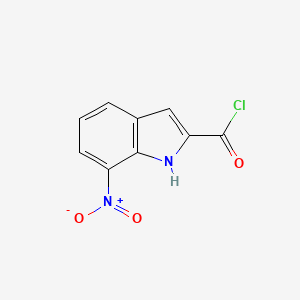


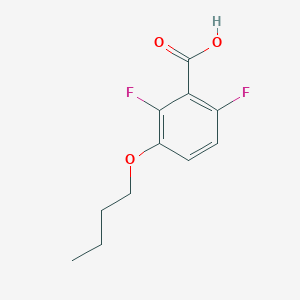
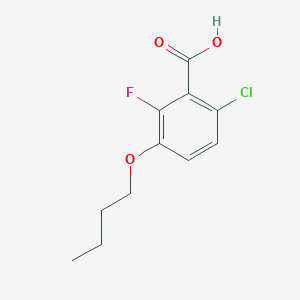



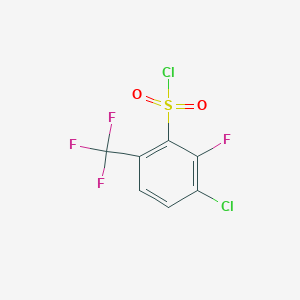
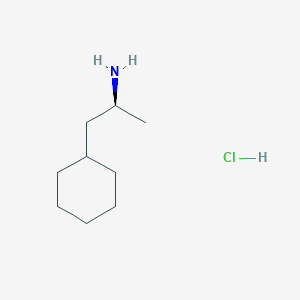
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
